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molecular formula C7H9BrN2O B8736560 2-(5-Bromopyrazin-2-yl)propan-2-ol

2-(5-Bromopyrazin-2-yl)propan-2-ol

Cat. No. B8736560
M. Wt: 217.06 g/mol
InChI Key: OZQZYDRKYQKDKT-UHFFFAOYSA-N
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Patent
US09187464B2

Procedure details

To a solution of methyl 5-bromopyrazine-2-carboxylate (0.250 g, 1.152 mmol) in Tetrahydrofuran (THF) (6.53 ml) at 0° C. under nitrogen was added methylmagnesium bromide, 3 M in diethyl ether (1.152 ml, 3.46 mmol) slowly. After 1 hour at 0° C., 2N HCl (15 mL) was added slowly. The mixture was extracted with ethyl acetate (2×15 mL). The combined organic extracts were dried (Na2SO4), filtered, and concentrated. The residue was purified using silica gel chromatography CISCO): 10-30% ethyl acetate/hexanes (20 min), 12 gram silica gel column. Obtained 2-(5-bromopyrazin-2-yl)propan-2-ol as an orange oil (71 mg, 24%). MS (m/z) 216.9 (M+).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.152 mL
Type
reactant
Reaction Step One
Quantity
6.53 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[CH:4][C:5](C(OC)=O)=[N:6][CH:7]=1.[CH3:12][Mg]Br.C([O:17][CH2:18][CH3:19])C.Cl>O1CCCC1>[Br:1][C:2]1[N:3]=[CH:4][C:5]([C:18]([OH:17])([CH3:19])[CH3:12])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
BrC=1N=CC(=NC1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
1.152 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
6.53 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified
CUSTOM
Type
CUSTOM
Details
10-30% ethyl acetate/hexanes (20 min), 12 gram silica gel column
Duration
20 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1N=CC(=NC1)C(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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